![molecular formula C16H21F3N2O3S B7716628 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has gained significant attention in the scientific community due to its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide binds to the ATP-binding site of GSK-3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3, including the Wnt/β-catenin pathway and the insulin signaling pathway. Inhibition of GSK-3 by 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to have diverse effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to have diverse biochemical and physiological effects, depending on the cell type and context. In cancer cells, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to induce cell cycle arrest and apoptosis, and inhibit tumor growth. In adipocytes, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to enhance insulin sensitivity and promote glucose uptake. In neural stem cells, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to promote neural differentiation and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for GSK-3. It is also relatively easy to synthesize and purify. However, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure the specificity and safety of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide. Another area of interest is the investigation of the potential therapeutic applications of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide and its downstream signaling pathways require further investigation to fully understand its diverse effects on cellular processes. Finally, the safety and efficacy of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in preclinical and clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Métodos De Síntesis
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide can be synthesized using a multi-step process involving the reaction of 4-aminobenzoic acid with N-cyclohexylmethanesulfonamide, followed by acetylation and amidation. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit GSK-3, a key regulator of various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 by 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to have anti-tumor effects in various cancer cell lines, including ovarian, pancreatic, and prostate cancer. It has also been shown to enhance insulin sensitivity and promote glucose uptake in adipocytes, making it a potential treatment for diabetes. Additionally, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to promote neural differentiation and protect against neurodegeneration, making it a potential therapy for neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c1-25(23,24)21(14-5-3-2-4-6-14)11-15(22)20-13-9-7-12(8-10-13)16(17,18)19/h7-10,14H,2-6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYJOZZZZKTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

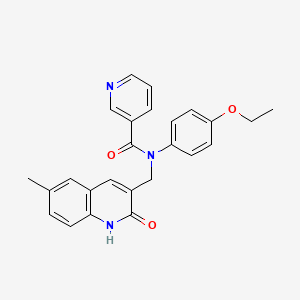

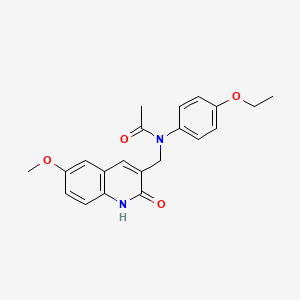

![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
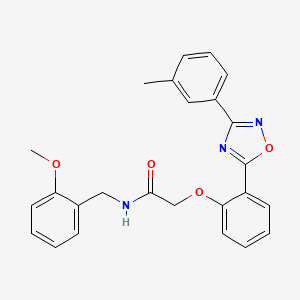
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)
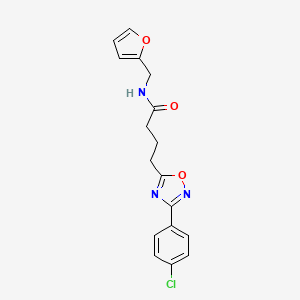
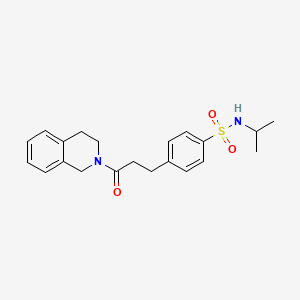
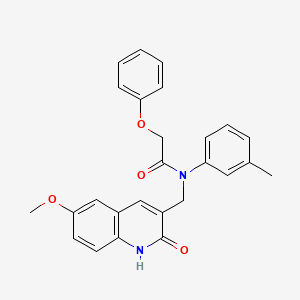

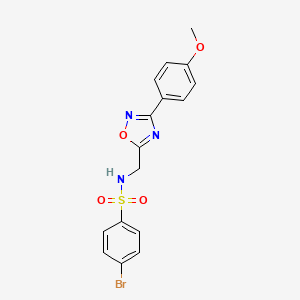
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)